(E)-3-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acrylamide
Description
This compound is an acrylamide derivative featuring a 2-chlorophenyl group conjugated to an acrylamide backbone, which is further linked to a piperidin-4-ylmethyl moiety substituted with a 2-fluorobenzoyl group. The (E)-configuration of the acrylamide double bond ensures optimal spatial arrangement for target interactions.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN2O2/c23-19-7-3-1-5-17(19)9-10-21(27)25-15-16-11-13-26(14-12-16)22(28)18-6-2-4-8-20(18)24/h1-10,16H,11-15H2,(H,25,27)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLYFIDNROSKOJ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidinylmethyl Intermediate: This step involves the reaction of piperidine with a suitable benzoyl chloride derivative to form the piperidinylmethyl intermediate.
Acrylamide Formation: The intermediate is then reacted with an acrylamide derivative under specific conditions to form the final compound. Reaction conditions may include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl or fluorobenzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acrylamide is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acrylamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering signal transduction pathways, or modulating gene expression.
Comparison with Similar Compounds
Substituent Variations and Key Structural Features
Structure-Activity Relationship (SAR) Insights
- However, excessive lipophilicity may reduce solubility .
- Piperidine Substitution: 2-Fluorobenzoyl (target compound): The benzoyl group introduces a hydrogen-bond acceptor, which may improve target binding compared to benzyl derivatives (e.g., 6ab in ) .
- Core Scaffold Variations : Pyrimidine (CAS 1448140-40-6) and indole (CDFII) cores diversify pharmacological targets, such as kinase inhibition or antimicrobial activity .
Biological Activity
(E)-3-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acrylamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features several key structural components:
- Acrylamide Moiety : Characterized by a double bond adjacent to the amide group, which can influence its reactivity and interactions with biological targets.
- Chlorophenyl Group : This substituent may enhance lipophilicity and affect the compound's ability to cross biological membranes.
- Piperidine Derivative : Known for various bioactivities, including analgesic and antipsychotic effects.
The biological activity of this compound is likely mediated through interactions with specific molecular targets. These may include:
- Receptor Binding : The compound may bind to neurotransmitter receptors or other protein targets, modulating their activity.
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of enzymes such as acetylcholinesterase, which could be relevant for neurodegenerative diseases.
Pharmacological Properties
Research into compounds with similar structures has indicated various pharmacological effects:
- Antimicrobial Activity : Compounds with chlorophenyl groups have been studied for their antibacterial properties. For example, derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .
- Analgesic and Antidepressant Effects : Piperidine derivatives are often associated with pain relief and mood enhancement due to their interaction with central nervous system receptors .
- Anticancer Potential : Some acrylamide derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar properties.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally related compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Ethynyl group, phenyl ring | Neuroprotective effects |
| 1-(2-Fluorobenzoyl)piperidine | Piperidine ring, fluorobenzene | Analgesic properties |
| 4-Chlorobenzamide | Amide bond, chlorinated benzene | Anti-inflammatory effects |
This table illustrates how variations in functional groups and structural motifs can influence the biological activities of related compounds.
Q & A
Q. What are the optimal synthetic routes for (E)-3-(2-chlorophenyl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acrylamide, and how can reaction yields be improved?
Methodological Answer :
- Key Steps :
- Acrylamide Formation : React 2-chlorocinnamic acid derivatives with piperidine intermediates via a coupling agent (e.g., HATU or EDC) in anhydrous DMF or THF. For example, describes a similar acrylamide synthesis using piperidin-4-ylmethylamine and benzoyl chloride derivatives under reflux conditions .
- Piperidine Functionalization : Introduce the 2-fluorobenzoyl group to the piperidine nitrogen via nucleophilic acyl substitution, using DIPEA as a base (e.g., uses 3-fluorobenzyl chloride in THF) .
- Yield Optimization :
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer :
- 1H/13C NMR : Confirm stereochemistry (E-configuration) via coupling constants (J = 15–16 Hz for trans-alkene protons) and piperidine ring conformation (axial/equatorial substituents) .
- HRMS : Validate molecular formula (e.g., reports HRMS with <5 ppm error for similar acrylamides) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or conformational isomers (e.g., uses crystallography to analyze binding modes of analogous inhibitors) .
Q. How can preliminary biological activity screening be designed for this compound?
Methodological Answer :
- Target Selection : Prioritize kinases or GPCRs (e.g., neuropeptide Y receptors, as in ) due to structural similarity to known inhibitors .
- Assay Protocols :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s potency?
Methodological Answer :
- Modification Sites :
- 2-Chlorophenyl Group : Replace with electron-withdrawing groups (e.g., CF3) to enhance binding affinity ( highlights agrochemical analogs with halogen substitutions) .
- Piperidine Substituent : Explore alternative benzoyl groups (e.g., 3-fluoro vs. 4-fluoro) to modulate lipophilicity (see for EGFR/HER2 inhibitor SAR) .
- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, LogP) with IC50 values .
Q. What computational strategies elucidate molecular interactions with biological targets?
Methodological Answer :
Q. How can contradictory biological data across studies be resolved?
Methodological Answer :
Q. What strategies ensure compound stability during storage and in biological assays?
Methodological Answer :
Q. How can free energy perturbation (FEP) calculations guide lead optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
